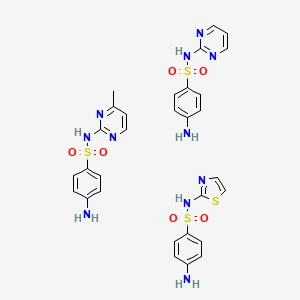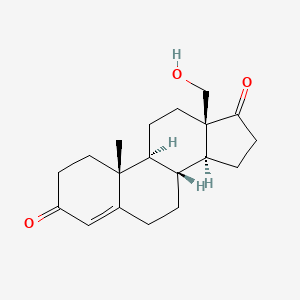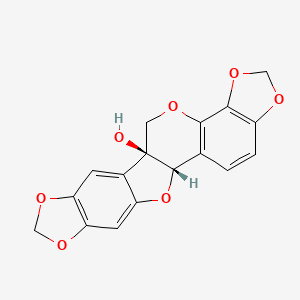
(-)-Acanthocarpan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Acanthocarpan is a member of pterocarpans.
Wissenschaftliche Forschungsanwendungen
Antiviral Drug Delivery Systems Chitosan/Xanthan Gum-based hydrogels have been explored as potential carriers for antiviral drugs. The study by Malik et al. (2020) investigated the use of these polymers for controlled drug delivery, highlighting their successful encapsulation of antiviral drugs into the hydrogel polymeric network. This research indicates that (-)-Acanthocarpan could be utilized in developing pH-sensitive hydrogel systems for targeted antiviral drug delivery Malik et al., 2020.
Source of Bioactive Compounds Acanthoic acid, isolated from the stems of Annona amazonica and a major constituent of this compound, has been reported to have significant trypanocidal activity. This highlights the potential of this compound as a renewable natural source of bioactive compounds with potential applications in treating diseases caused by Trypanosoma cruzi Pinheiro et al., 2009.
Pharmacological Properties The anti-neuroinflammatory activity of compounds from Acanthopanax gracilistylus, related to this compound, has been studied. Compounds from this plant showed moderate inhibitory effects on nitric oxide production, indicating potential pharmacological applications in treating neuroinflammatory conditions Li et al., 2018.
Anticarcinogenic Potential The anticarcinogenic potential of this compound derivatives has been explored. Specifically, acanthoic acid has been shown to induce apoptosis in HL-60 human promyelocytic leukaemia cells through the activation of the p38 MAPK pathway, suggesting a potential role in cancer treatment Kim et al., 2012.
Enzymatic Conversion and Environmental Applications The potential of this compound in environmental applications has been demonstrated by engineering bacteria to catabolize the carbonaceous component of chemical warfare agents. For instance, an engineered strain of Escherichia coli was reported to transform isopropanol, a waste product from the decomposition of sarin, into acetyl-CoA, highlighting the potential of this compound in bioremediation processes Brown et al., 2016.
Eigenschaften
| 70285-12-0 | |
Molekularformel |
C17H12O7 |
Molekulargewicht |
328.27 g/mol |
IUPAC-Name |
(1S,13S)-6,8,11,17,19,23-hexaoxahexacyclo[11.10.0.02,10.05,9.014,22.016,20]tricosa-2(10),3,5(9),14,16(20),21-hexaen-13-ol |
InChI |
InChI=1S/C17H12O7/c18-17-5-19-14-8(1-2-10-15(14)23-7-20-10)16(17)24-11-4-13-12(3-9(11)17)21-6-22-13/h1-4,16,18H,5-7H2/t16-,17+/m0/s1 |
InChI-Schlüssel |
OOCFJEXFOZXGCV-DLBZAZTESA-N |
Isomerische SMILES |
C1[C@@]2([C@H](C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O |
SMILES |
C1C2(C(C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O |
Kanonische SMILES |
C1C2(C(C3=C(O1)C4=C(C=C3)OCO4)OC5=CC6=C(C=C52)OCO6)O |
| 70285-12-0 | |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
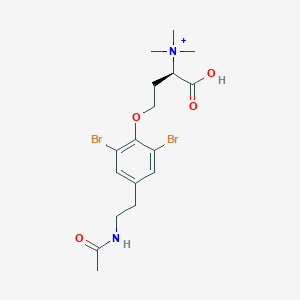
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
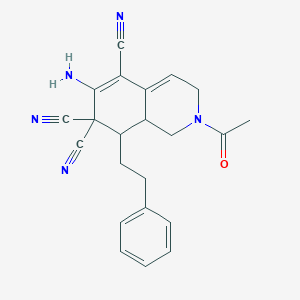
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![N-(2-ethoxyphenyl)-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B1198847.png)
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)

